molecular formula C32H34ClFN4O2S B12061740 N-(p-Isothiocyanatophenethyl)spiperone hydrochloride

N-(p-Isothiocyanatophenethyl)spiperone hydrochloride

Cat. No.: B12061740
M. Wt: 593.2 g/mol
InChI Key: MHDTWYNWOBNGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is a chemical compound known for its selective and irreversible antagonistic properties towards dopamine D2 receptors. This compound is often used in biochemical and pharmacological research to study dopamine receptor functions and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Isothiocyanatophenethyl)spiperone hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with spiperone, a known antipsychotic agent.

    Isothiocyanate Introduction: The phenethyl group is modified to introduce an isothiocyanate functional group. This is often achieved through the reaction of phenethylamine with thiophosgene.

    Coupling Reaction: The modified phenethylamine is then coupled with spiperone under controlled conditions to form the final product.

Industrial Production Methods

While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(p-Isothiocyanatophenethyl)spiperone hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanate group.

    Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.

    Reducing Agents: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.

Scientific Research Applications

N-(p-Isothiocyanatophenethyl)spiperone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent to study reaction mechanisms involving isothiocyanates.

    Biology: Employed in receptor binding studies to understand dopamine receptor interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study neurological disorders.

    Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.

Mechanism of Action

The compound exerts its effects primarily through irreversible binding to dopamine D2 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the downstream effects of dopamine receptor inhibition. The molecular targets include the dopamine D2 receptor, and the pathways involved are those related to dopamine signaling in the brain.

Comparison with Similar Compounds

Similar Compounds

    Spiperone: The parent compound, used as an antipsychotic agent.

    Haloperidol: Another dopamine receptor antagonist with similar applications.

    Raclopride: A selective dopamine D2 receptor antagonist used in research.

Uniqueness

N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is unique due to its irreversible binding to dopamine D2 receptors, which provides a distinct advantage in studies requiring prolonged receptor inhibition. This property differentiates it from other reversible antagonists like haloperidol and raclopride.

Properties

Molecular Formula

C32H34ClFN4O2S

Molecular Weight

593.2 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C32H33FN4O2S.ClH/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40;/h1-3,5-6,8-15H,4,7,16-22,24H2;1H

InChI Key

MHDTWYNWOBNGFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.